4-(3-(4-(Piperidinyl)but-1-ynyl)benzyl)morpholine
Overview
Description
JNJ10181457 is a selective non-imidazole histamine H3 receptor antagonist. It is known for its ability to normalize acetylcholine neurotransmission. The compound has been studied for its potential therapeutic applications in various neurological and cognitive disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
JNJ10181457 can be synthesized through a series of chemical reactions involving the formation of an alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups . The specific synthetic routes and reaction conditions are proprietary and detailed information is not publicly available.
Industrial Production Methods
The industrial production methods for JNJ10181457 are not well-documented in publicly available sources. Typically, such compounds are produced in specialized facilities with stringent quality control measures to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
JNJ10181457 undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions due to the presence of reactive functional groups.
Cycloaddition Reactions: The alkyne group in JNJ10181457 can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with azide-containing molecules.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAc reactions.
Azide Compounds: React with the alkyne group in JNJ10181457.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, CuAAc reactions produce triazole derivatives.
Scientific Research Applications
Mechanism of Action
JNJ10181457 exerts its effects by antagonizing the histamine H3 receptor. This receptor is involved in the regulation of neurotransmitter release in the brain. By blocking the H3 receptor, JNJ10181457 increases the release of neurotransmitters such as acetylcholine, which can enhance cognitive functions and reduce symptoms of neurological disorders .
Comparison with Similar Compounds
Similar Compounds
Pitolisant: Another histamine H3 receptor antagonist with similar effects on neurotransmission.
Conessine: A natural compound that also acts as an H3 receptor antagonist.
Uniqueness
JNJ10181457 is unique due to its non-imidazole structure, which differentiates it from other H3 receptor antagonists like pitolisant. This structural difference may contribute to its distinct pharmacological profile and potential therapeutic applications .
Properties
IUPAC Name |
4-[[3-(4-piperidin-1-ylbut-1-ynyl)phenyl]methyl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O/c1-3-10-21(11-4-1)12-5-2-7-19-8-6-9-20(17-19)18-22-13-15-23-16-14-22/h6,8-9,17H,1,3-5,10-16,18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRIBIYPLKZUDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC#CC2=CC=CC(=C2)CN3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
544707-19-9 | |
Record name | JNJ-10181457 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0544707199 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JNJ-10181457 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JD270971QC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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